![molecular formula C13H17NO5 B13553669 Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate typically involves the protection of the amino group with a Boc group. One common method is to react 4-amino-2-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at room temperature and results in the formation of the Boc-protected amino acid, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate involves the protection of amino groups in organic synthesis. The Boc group is added to the amino group under basic conditions, forming a stable carbamate linkage . This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate can be compared to other Boc-protected compounds, such as:
Methyl 4-[(tert-butoxycarbonyl)amino]benzoate: Similar structure but lacks the hydroxyl group.
4-[(tert-butoxycarbonyl)amino]methylbenzoic acid: Contains a carboxylic acid group instead of an ester.
tert-Butyl 4-[(tert-butoxycarbonyl)amino]benzoate: Contains an additional tert-butyl group
These compounds share similar chemical properties but differ in their functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(10(15)7-8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17) |
InChI Key |
JMFFNAIWNCCECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


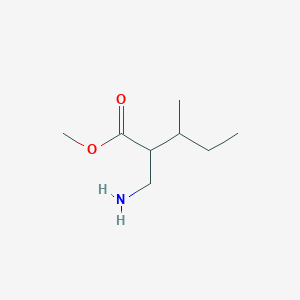
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)

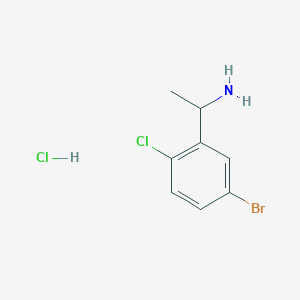
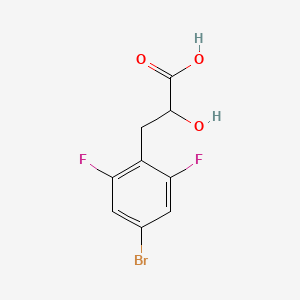
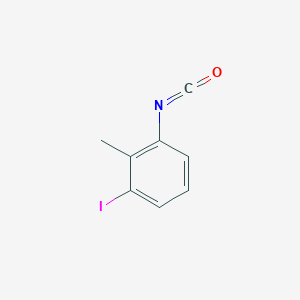
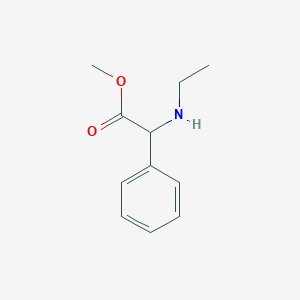
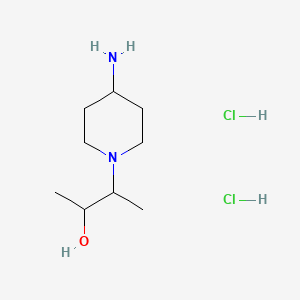
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)

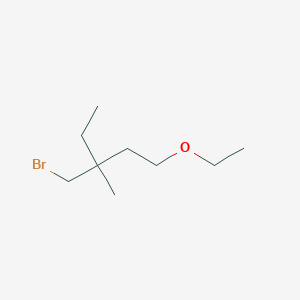
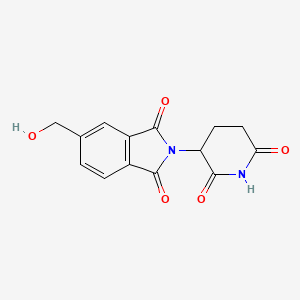
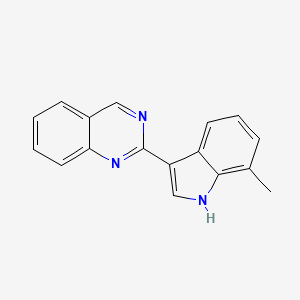
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
